Decafluorohexane-2,5-dione
CAS No.: 140173-05-3
Cat. No.: VC19128032
Molecular Formula: C6F10O2
Molecular Weight: 294.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140173-05-3 |
|---|---|
| Molecular Formula | C6F10O2 |
| Molecular Weight | 294.05 g/mol |
| IUPAC Name | 1,1,1,3,3,4,4,6,6,6-decafluorohexane-2,5-dione |
| Standard InChI | InChI=1S/C6F10O2/c7-3(8,1(17)5(11,12)13)4(9,10)2(18)6(14,15)16 |
| Standard InChI Key | HHJHRNJNHBDZPM-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)(C(C(C(=O)C(F)(F)F)(F)F)(F)F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Decafluorohexane-2,5-dione belongs to the class of perfluorinated diketones, where the hexane chain is fully substituted with fluorine atoms except at the carbonyl-bearing carbons. The presence of two electron-withdrawing ketone groups () and fluorine atoms creates a highly polarized molecular framework. This polarization enhances electrophilicity at the carbonyl centers, making the compound reactive toward nucleophiles such as amines and alcohols .
The compound’s fluorinated backbone significantly influences its physical properties. For example, the strong carbon-fluorine bonds () contribute to high thermal stability and chemical inertness, traits common in perfluorinated compounds . Comparative analysis with non-fluorinated analogs like 2,5-hexanedione reveals stark differences:
| Property | Decafluorohexane-2,5-dione | 2,5-Hexanedione |
|---|---|---|
| Molecular Formula | ||
| Boiling Point | Estimated >200°C | 191°C |
| Reactivity | High electrophilicity | Moderate nucleophilicity |
| Stability | Resistant to oxidation | Prone to keto-enol tautomerism |
The fluorinated structure also reduces intermolecular van der Waals interactions, leading to lower viscosity and higher volatility compared to hydrocarbon analogs .
Synthetic Pathways
Fluorination of Hexane-2,5-dione
A plausible route involves the direct fluorination of 2,5-hexanedione using agents like sulfur tetrafluoride () or electrochemical fluorination (ECF). In ECF, the diketone is dissolved in anhydrous hydrogen fluoride (HF), and a current is applied to replace hydrogen atoms with fluorine . This method, while effective for perfluorination, requires stringent safety measures due to HF’s toxicity.
Oxidative Coupling of Fluorinated Precursors
Alternative approaches may employ oxidative coupling of shorter fluorinated fragments. For instance, trifluoroacetyl chloride () could undergo Ullmann-type coupling in the presence of a copper catalyst to form the diketone backbone . This method aligns with strategies used for synthesizing fluorinated aromatics but remains theoretical for diketones.
Challenges in Purification
Separation of Decafluorohexane-2,5-dione from reaction mixtures is complicated by its high boiling point and similarity to byproducts. Vacuum distillation and chromatographic techniques using fluorophilic stationary phases are likely necessary .
Reactivity and Functionalization
The compound’s reactivity is dominated by its diketone functionality and fluorinated environment:
Nucleophilic Additions
The electron-deficient carbonyl groups readily undergo nucleophilic attacks. For example, amines can form Schiff bases () via condensation, while alcohols yield acetals under acidic conditions . Such reactions are critical for modifying the compound’s solubility or incorporating it into polymers.
Photoredox Applications
Excited-state anions generated from Decafluorohexane-2,5-dione could participate in photoredox catalysis. The naphtholate-like anion, when photoexcited, may donate electrons to substrates like aryl halides, enabling dehalogenation or cross-coupling reactions . This aligns with mechanisms observed in visible-light-driven organic transformations.
Stability Under Radical Conditions
The perfluorinated backbone stabilizes radical intermediates by delocalizing unpaired electrons through hyperconjugation. This property is exploitable in radical polymerization or degradation-resistant material design .
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